2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile 2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1342512-74-6
VCID: VC7944417
InChI: InChI=1S/C11H14N2S/c1-6-3-7(2)10-8(5-12)11(13)14-9(10)4-6/h6-7H,3-4,13H2,1-2H3
SMILES: CC1CC(C2=C(C1)SC(=C2C#N)N)C
Molecular Formula: C11H14N2S
Molecular Weight: 206.31

2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

CAS No.: 1342512-74-6

Cat. No.: VC7944417

Molecular Formula: C11H14N2S

Molecular Weight: 206.31

* For research use only. Not for human or veterinary use.

2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile - 1342512-74-6

Specification

CAS No. 1342512-74-6
Molecular Formula C11H14N2S
Molecular Weight 206.31
IUPAC Name 2-amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Standard InChI InChI=1S/C11H14N2S/c1-6-3-7(2)10-8(5-12)11(13)14-9(10)4-6/h6-7H,3-4,13H2,1-2H3
Standard InChI Key CLDWILBRYDRQFF-UHFFFAOYSA-N
SMILES CC1CC(C2=C(C1)SC(=C2C#N)N)C
Canonical SMILES CC1CC(C2=C(C1)SC(=C2C#N)N)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a 4,5,6,7-tetrahydro-1-benzothiophene backbone, a bicyclic system comprising a benzene ring fused to a partially saturated thiophene ring. Two methyl groups occupy the 4- and 6-positions of the tetrahydrobenzothiophene framework, while an amino group (-NH₂) and a cyano group (-CN) are attached at the 2- and 3-positions, respectively .

Key Molecular Properties:

PropertyValue
Molecular FormulaC₁₁H₁₄N₂S
Molecular Weight206.31 g/mol
IUPAC Name2-Amino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
SMILES NotationCC1CC(C)C2=C1C(=C(S2)N)C#N

The methyl groups enhance the molecule’s lipophilicity, potentially influencing its solubility and pharmacokinetic properties . The cyano group introduces electron-withdrawing characteristics, which may modulate reactivity in substitution or addition reactions .

Synthetic Pathways and Optimization

Core Ring Formation

The tetrahydrobenzothiophene scaffold is typically synthesized via cyclization reactions. A common approach involves the condensation of cyclohexenone derivatives with sulfur-containing precursors. For example, reacting 4-methylcyclohexenone with elemental sulfur in the presence of a base can yield the tetrahydrobenzothiophene core .

Amino Group Incorporation

The 2-amino group is installed via reduction of a nitro precursor or through catalytic amination. For instance, treating a nitro-substituted intermediate with hydrogen gas and a palladium catalyst achieves selective reduction to the amine .

Methyl Substituent Addition

The 4- and 6-methyl groups are typically introduced during the cyclization step by using pre-methylated starting materials. Alternatively, alkylation reactions post-cyclization can append methyl groups, though this may require careful regiocontrol .

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance yield and purity. Purification is achieved via recrystallization from ethanol or column chromatography, with final purity exceeding 97% as verified by HPLC .

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The cyano group at position 3 is susceptible to nucleophilic attack. For example, hydrolysis with aqueous hydrochloric acid yields the corresponding carboxylic acid, while reaction with Grignard reagents forms ketones .

Oxidation and Reduction

  • Oxidation: Treatment with potassium permanganate (KMnO₄) oxidizes the tetrahydro ring to a fully aromatic benzothiophene system, though this may degrade the amino and cyano groups without protective measures .

  • Reduction: Catalytic hydrogenation reduces the cyano group to an amine, producing 2,3-diamino-4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene .

Schiff Base Formation

The primary amino group reacts with aldehydes to form Schiff bases, a reaction exploited in the synthesis of antimicrobial agents . For instance, condensation with 4-chlorobenzaldehyde yields a derivative with enhanced bioactivity.

Industrial and Material Science Applications

Dye and Pigment Synthesis

The conjugated π-system of the benzothiophene core serves as a chromophore. Coordination with metal ions (e.g., Fe³⁺, Cu²⁺) produces stable complexes used in textile dyes .

Organic Electronics

Thin films of methyl-substituted benzothiophene derivatives exhibit semiconducting properties, with hole mobilities of ~0.1 cm²/V·s. These materials are candidates for organic field-effect transistors (OFETs) .

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